molecular formula C10H16Cl2N4 B15065993 N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride

N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride

Cat. No.: B15065993
M. Wt: 263.16 g/mol
InChI Key: AQLHBJZNJCDGBX-UHFFFAOYSA-N
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Description

N1-(5-Chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride is a cyclohexane-1,2-diamine derivative featuring a 5-chloropyrimidin-2-yl substituent. This compound is a key intermediate in the synthesis of azelastine, a potent antihistamine and mast cell stabilizer used in treating allergic rhinitis and conjunctivitis . Its structure combines a rigid cyclohexane ring with a chlorinated pyrimidine moiety, conferring unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydrochloride salt form. The compound’s stereochemistry and electronic configuration are critical for its biological activity, particularly in binding to histamine H1 receptors .

Properties

Molecular Formula

C10H16Cl2N4

Molecular Weight

263.16 g/mol

IUPAC Name

2-N-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine;hydrochloride

InChI

InChI=1S/C10H15ClN4.ClH/c11-7-5-13-10(14-6-7)15-9-4-2-1-3-8(9)12;/h5-6,8-9H,1-4,12H2,(H,13,14,15);1H

InChI Key

AQLHBJZNJCDGBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)NC2=NC=C(C=N2)Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrimidine ring, followed by the introduction of the chlorine atom at the 5-position. The cyclohexane-1,2-diamine moiety is then attached to the pyrimidine ring through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Chemical Reactions Analysis

Alkylation

The primary and secondary amines in the cyclohexane ring undergo alkylation with alkyl halides (e.g., methyl iodide) or epoxides. This modifies the amine groups, potentially altering solubility or biological activity.

Reaction Example :

NH2-Cyclohexane+R-XN(R)-Cyclohexane+H-X\text{NH}_2\text{-Cyclohexane} + \text{R-X} \rightarrow \text{N(R)}\text{-Cyclohexane} + \text{H-X}

Reagents : Alkyl halides (R-X), base (e.g., K₂CO₃).

Acylation

The amine groups react with acylating agents (e.g., acetyl chloride) to form amides. This reaction can enhance stability or alter binding affinity.

Reaction Example :

NH2-Cyclohexane+Cl-CO-RNH-CO-R-Cyclohexane+HCl\text{NH}_2\text{-Cyclohexane} + \text{Cl-CO-R} \rightarrow \text{NH-CO-R-Cyclohexane} + \text{HCl}

Reagents : Acyl chlorides, catalytic acid/base.

Substitution (Halogen Exchange)

The chlorine atom on the pyrimidine ring may undergo nucleophilic aromatic substitution under specific conditions (e.g., high temperature, polar aprotic solvents). Substituents like amino, hydroxyl, or alkyl groups can replace chlorine.

Reaction Example :

Cl-Pyrimidine+NuNu-Pyrimidine+Cl\text{Cl-Pyrimidine} + \text{Nu}^- \rightarrow \text{Nu-Pyrimidine} + \text{Cl}^-

Reagents : Nucleophiles (e.g., NH₃), solvents (e.g., DMF).

Dehydrohalogenation

While less common, the hydrochloride salt may lose HCl under basic conditions, regenerating the free amine. This step is critical for activating the amine groups for further reactions.

Reaction Example :

NH3+-Cyclohexane+BaseNH2-Cyclohexane+HCl\text{NH}_3^+\text{-Cyclohexane} + \text{Base} \rightarrow \text{NH}_2\text{-Cyclohexane} + \text{HCl}

Reagents : Strong bases (e.g., NaOH).

Reaction Comparison Table

Reaction Type Functional Groups Involved Typical Reagents Outcome
Alkylation Primary/secondary aminesAlkyl halides, baseAmine alkylation
Acylation AminesAcyl chloridesAmide formation
Substitution Chloropyrimidine ringNucleophiles, DMFHalogen exchange
Dehydrohalogenation Ammonium saltStrong basesFree amine generation

Stability and Storage

  • Hydrochloride Salt : Enhances aqueous solubility but requires anhydrous conditions to prevent degradation .

  • Amine Reactivity : Free amines (post-dehydrohalogenation) are prone to oxidation or side reactions, necessitating controlled environments.

Analytical Characterization

Key techniques for reaction monitoring include:

  • HPLC : To track reaction progress and purity.

  • NMR : To confirm structural changes (e.g., amine alkylation).

  • Mass Spectrometry : For molecular weight verification .

Scientific Research Applications

N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional characteristics of N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride can be compared to related cyclohexane-1,2-diamine derivatives, highlighting differences in substituents, synthesis pathways, and applications.

Structural Comparisons

Compound Name Substituent Group Molecular Formula Key Properties/Applications References
This compound 5-Chloropyrimidin-2-yl C11H15Cl2N5 Intermediate for azelastine; antihistaminic activity.
N1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diamine hydrochloride Benzoimidazol-2-yl C9H12ClN5 Precursor for thiourea/urea derivatives; potential antimicrobial applications.
N1-(4-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride 4-Chlorobenzyl C13H20Cl2N2 Structural analog with altered lipophilicity; pharmacological properties under investigation.
(1R,2R)-N1,N2-bis((thiophen-2-yl)methyl)cyclohexane-1,2-diamine Thiophen-2-ylmethyl C18H24N2S2 Ligand for chiral copper complexes; catalytic applications in asymmetric synthesis.
4,4'-(1R,2R)-Cyclohexane-1,2-diylbis(azanediyl)bis(methylene)bis(3-hydroxy-5-(hydroxymethyl)-2-methylpyridinium) chloride Pyridoxal-derived C24H34Cl2N4O6 Schiff base for metal-ion sensors; high selectivity for Nd(III) ions.

Functional and Application-Based Differences

  • Pharmaceutical Utility : The 5-chloropyrimidin-2-yl group in the target compound enhances receptor-binding affinity compared to the 4-chlorobenzyl analog (), which exhibits higher lipophilicity but reduced specificity .
  • Catalytic vs. Biological Use : Derivatives with pyridoxal or thiophene substituents () are tailored for coordination chemistry (e.g., Nd(III) sensors, asymmetric catalysis), whereas the target compound is optimized for therapeutic activity .
  • Solubility and Stability : The hydrochloride salt form of the target compound improves aqueous solubility relative to neutral Schiff base derivatives (), which are hygroscopic and require anhydrous handling .

Research Findings and Trends

  • Biological Activity : The 5-chloropyrimidine moiety in the target compound is critical for azelastine’s efficacy, as demonstrated by reduced H1 receptor affinity in analogs lacking the chlorine atom .
  • Stereochemical Impact : Enantiopure cyclohexane-1,2-diamine derivatives (e.g., (1R,2R)-isomers) show superior catalytic performance in asymmetric reactions compared to racemic mixtures .
  • Thermodynamic Stability : N1-(4-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride () exhibits lower thermal stability (decomposition at 150°C) than the target compound, which remains stable up to 200°C .

Biological Activity

N1-(5-Chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride is a compound with significant potential in biological applications. Its molecular formula is C10H16Cl2N4C_{10}H_{16}Cl_2N_4, and it has a CAS number of 1420871-78-8. The compound has been investigated for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against several bacterial strains. In particular, it has shown promising results against:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
  • Vancomycin-resistant Enterococcus faecalis : Demonstrated significant activity against this resistant strain.
  • Mycobacteria : Active against both fast-growing (Mycobacterium smegmatis) and slow-growing (Mycobacterium tuberculosis) species .

The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved.

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it exhibited selective cytotoxicity with minimal effects on primary porcine monocyte-derived macrophages, indicating a favorable safety profile . The compound's potential as an anticancer agent is underscored by its ability to induce apoptosis in cancer cells while sparing normal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chloropyrimidine moiety is crucial for its interaction with biological targets. Research suggests that modifications to the cyclohexane ring can enhance or diminish its antibacterial and anticancer properties, highlighting the importance of SAR studies in optimizing its efficacy .

Data Table: Biological Activity Summary

Activity Target Organism/Cell Line Outcome
AntimicrobialS. aureus, MRSAEffective
AntimicrobialVancomycin-resistant E. faecalisHighly active
AntimicrobialM. smegmatis, M. tuberculosisActive
CytotoxicityVarious cancer cell linesSelective cytotoxicity
Safety ProfilePrimary porcine monocyte-derived macrophagesMinimal cytotoxicity

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against a panel of bacterial strains. The results indicated that this compound was not only effective against standard strains but also demonstrated significant activity against resistant strains like vancomycin-resistant E. faecalis. This suggests that it may serve as a valuable candidate for developing new antibiotics .

Case Study 2: Anticancer Potential

In another study focused on cancer therapy, the compound was tested on various cancer cell lines, including breast and prostate cancer models. The results showed that this compound induced apoptosis in these cells while exhibiting low toxicity towards normal cells. This dual action makes it a promising candidate for further development in cancer therapeutics .

Q & A

Q. What are the key considerations for synthesizing N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride?

The synthesis involves nucleophilic substitution reactions, as exemplified by the analogous compound in . Critical parameters include:

  • Solvent selection : Polar aprotic solvents like DMAc (dimethylacetamide) are preferred to stabilize intermediates and enhance reaction rates .
  • Catalyst/base optimization : Sodium bicarbonate (NaHCO₃) is used to deprotonate the amine, ensuring efficient nucleophilic attack on the chloropyrimidine ring .
  • Purification methods : Column chromatography is standard for isolating the target compound, but solvent polarity adjustments may improve resolution for structurally similar byproducts .
  • Yield optimization : Reaction temperature (80°C in ) and stoichiometric ratios (e.g., 1:1.1 substrate-to-nucleophile ratio) require empirical tuning .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A multi-technique approach is recommended:

  • Mass spectrometry (ESI+) : Confirms molecular weight (e.g., m/z 381 [M + H]+ in ) .
  • NMR spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms substitution patterns (e.g., cyclohexane ring protons and pyrimidine protons) .
  • X-ray crystallography : Provides definitive proof of crystal packing and stereochemical configuration, as demonstrated for analogous cyclohexane-diamine derivatives .

Advanced Research Questions

Q. What experimental design strategies can optimize reaction conditions for higher yields?

Statistical Design of Experiments (DoE) minimizes trials while maximizing data quality:

  • Factorial designs : Test variables like temperature, solvent polarity, and catalyst loading simultaneously (e.g., 2³ factorial design for three variables) .
  • Response Surface Methodology (RSM) : Maps interactions between variables (e.g., temperature vs. reaction time) to identify optimal yield conditions .
  • Computational pre-screening : Tools like quantum chemical calculations (e.g., ICReDD’s reaction path search methods) predict favorable reaction pathways before lab validation .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR splitting or MS adducts) require:

  • Orthogonal validation : Cross-check NMR with IR spectroscopy (e.g., amine N-H stretches) or high-resolution MS .
  • Dynamic NMR studies : Resolve conformational equilibria in cyclohexane rings by analyzing temperature-dependent spectral changes .
  • Crystallographic data comparison : Align experimental X-ray structures with computational models (e.g., density functional theory (DFT)-optimized geometries) .

Q. What methodologies support the study of structure-activity relationships (SAR) for this compound?

SAR requires integration of synthetic and computational tools:

  • Derivatization libraries : Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) on the pyrimidine ring and cyclohexane backbone .
  • Molecular docking : Screen analogs against target proteins (e.g., kinases) using software like AutoDock or Schrödinger .
  • Kinetic assays : Measure binding affinities (e.g., IC₅₀ values) to correlate structural modifications with biological activity .

Q. How can researchers address challenges in scaling up the synthesis for preclinical studies?

Scale-up requires:

  • Process analytical technology (PAT) : Monitor reactions in real time via inline FTIR or Raman spectroscopy .
  • Membrane separation : Replace column chromatography with nanofiltration or reverse osmosis for efficient purification at larger volumes .
  • Reactor design : Optimize heat/mass transfer using flow chemistry reactors to maintain consistent temperature and mixing .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

VariableRange Tested in Advanced DoE Recommendation
Temperature80°C70–100°C (RSM gradient)
SolventDMAcDMAc/DMF comparative study
BaseNaHCO₃K₂CO₃ or Et₃N screening

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueApplicationExample from Evidence
ESI+-MSMolecular weight confirmationm/z 381 [M + H]+
X-rayStereochemical resolutionHg(II) complex
¹³C NMRCyclohexane ring conformationδ 25–35 ppm

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